1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis and Molecular Interactions
Research into compounds structurally related to 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol has provided insights into their crystal structures and molecular interactions. Studies have detailed the synthesis and crystalline properties of oxime derivatives with structural motifs including cyclobutane rings, highlighting their interactions and configurations within crystal lattices. For example, the crystallographic analysis of oxime derivatives reveals how cyclobutane rings adopt specific conformations and engage in intermolecular interactions, offering a foundation for understanding the structural dynamics of similar compounds (Dinçer et al., 2005).
Synthesis and Characterization
The synthesis of compounds incorporating the cyclobutane motif and thiophene units has been extensively explored, demonstrating various methodologies for assembling these structures. These studies not only shed light on synthetic routes but also on the compounds' potential applications based on their structural features. For instance, the creation of Schiff bases containing cyclobutane and thiazole rings and their metal complexes highlights the versatility and reactivity of these frameworks, paving the way for their use in further chemical studies and potential applications in materials science (Cukurovalı et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of cyclobutane-containing compounds, particularly those related to this compound, has provided valuable insights into their biological activities. Compounds with cyclobutane and thiazole components have been evaluated for their effectiveness against various microorganisms, indicating the potential of these molecules as antibacterial agents. This line of investigation supports the exploration of cyclobutane-based compounds for therapeutic uses, offering a path toward the development of new antimicrobials (Yilmaz & Cukurovalı, 2003).
Properties
IUPAC Name |
1-[(2-thiophen-2-ylethylamino)methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-11(5-2-6-11)9-12-7-4-10-3-1-8-14-10/h1,3,8,12-13H,2,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQJQYOTXXTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.